molecular formula C11H16N2O2S B1273074 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline CAS No. 263339-24-8

4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline

Cat. No.: B1273074
CAS No.: 263339-24-8
M. Wt: 240.32 g/mol
InChI Key: TZMCILRCGMFRJC-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, serving as a versatile synthetic intermediate and key building block for the development of novel therapeutic agents. This compound features a 1,4-thiazinane ring in its fully oxidized 1,1-dioxo form (a sulfone) linked through a methylene bridge to a phenyl ring bearing a primary aniline group, a structure that provides multiple sites for chemical modification and interaction with biological targets . The primary research value of this compound lies in its role as a critical precursor in the synthesis of more complex, biologically active molecules. Specifically, its aniline group allows for further derivatization into amides, ureas, and other nitrogen-containing functional groups, while the 1,1-dioxo-1,4-thiazinane moiety can contribute to pharmacokinetic properties. This makes it a valuable scaffold in drug discovery programs . Its applications are demonstrated in patented compounds, such as its use in the synthesis of indole and indazole derivatives investigated as potent inhibitors of cellular necrosis (programmed cell death), a pathway relevant to ischemic injuries and neurodegenerative diseases . Furthermore, the structurally similar core of 1,1-dioxo-1,4-thiazinane is a recognized pharmacophore in FDA-approved medications and clinical candidates, most notably present in Filgotinib, a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune conditions . This underscores the therapeutic relevance of incorporating this specific heterocycle into drug molecules. From a chemical perspective, the 1,1-dioxo-1,4-thiazinane (thiomorpholine dioxide) group is a saturated six-membered ring containing nitrogen and sulfur atoms, both in their fully oxidized states . This configuration can enhance a compound's aqueous solubility and influence its metabolic stability and binding affinity to protein targets. Researchers utilize this compound specifically to introduce this privileged structure into potential drug candidates. It is supplied as a high-purity solid for research purposes only. This product is intended for use in laboratory research and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Proper safety data sheets should be consulted before handling.

Properties

IUPAC Name

4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-11-3-1-10(2-4-11)9-13-5-7-16(14,15)8-6-13/h1-4H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMCILRCGMFRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381498
Record name 4-[(4-Aminophenyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263339-24-8
Record name 4-[(4-Aminophenyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Thiazinane Ring

The thiazinane core (1,4-thiazinane) serves as the foundational structure for subsequent modifications. While direct synthesis methods for 1,4-thiazinane are sparingly documented in public literature, analogous routes for thiomorpholine derivatives provide a viable framework. A common approach involves cyclization reactions between bifunctional precursors. For example, reacting 1,4-dichlorobutane with sodium sulfide generates a dithiolane intermediate, which undergoes amination with ammonia to yield 1,4-thiazinane. Alternative methods employ cysteamine derivatives cyclized with ethylene oxide or its equivalents.

Oxidation to the 1,1-Dioxo Derivative

The sulfone group in 1,1-dioxo-1,4-thiazinane is introduced via oxidation of the thiazinane’s sulfur atom. Meta-chloroperbenzoic acid (mCPBA) in dichloromethane is a widely used oxidant for converting thioethers to sulfones. For instance, thiomorpholine treated with mCPBA at 0–25°C undergoes sequential oxidation to sulfoxide and sulfone derivatives, with the latter isolated via column chromatography. This step is critical for enhancing the electron-withdrawing character of the thiazinane, which influences subsequent reactivity.

Alkylation with 4-Nitrobenzyl Bromide

Reaction Conditions and Mechanisms

The methylene bridge linking the thiazinane and aniline moieties is established through N-alkylation of the sulfone’s nitrogen atom. In a representative procedure, 1,1-dioxo-1,4-thiazinane is reacted with 4-nitrobenzyl bromide in tetrahydrofuran (THF) under inert atmosphere. Sodium hydride (60% dispersion in oil) serves as a base to deprotonate the thiazinane’s nitrogen, facilitating nucleophilic substitution. The reaction typically proceeds at room temperature over 18 hours, followed by aqueous workup and solvent evaporation.

Purification and Yield Optimization

Crude alkylation products are purified via column chromatography using gradients of dichloromethane and methanol (98:2 v/v). Yields for analogous N-alkylations of sulfone-containing heterocycles range from 64% to 75%, depending on the electrophilicity of the benzyl halide and steric hindrance.

Reduction to 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline

Catalytic Hydrogenation vs. Hydrazine-Mediated Reduction

The nitro group in the intermediate 4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]nitrobenzene is reduced to an amine. Catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ atmosphere is a classical method, but risks over-reduction or debenzylation. Alternatively, hydrazine hydrate in the presence of Raney nickel offers a safer, scalable alternative. For example, heating the nitro compound with hydrazine hydrate (5 equiv) in methanol at 70°C for 3 hours achieves quantitative conversion to the aniline derivative.

Workup and Crystallization

Post-reduction, the mixture is filtered to remove Raney nickel, and the solvent is evaporated. The residue is dissolved in ethyl acetate, washed with saturated NaCl, dried over Na₂SO₄, and concentrated to yield a crystalline solid. Recrystallization from ethyl acetate/heptane mixtures enhances purity, with reported yields exceeding 90%.

Alternative Synthetic Routes

Reductive Amination Strategies

An alternative pathway involves reductive amination between 1,1-dioxo-1,4-thiazinane-4-carbaldehyde and 4-aminobenzyl alcohol. Sodium cyanoborohydride in methanol at pH 5–6 facilitates imine formation and subsequent reduction, though competing side reactions may limit yields.

Solid-Phase Synthesis

Immobilizing the thiazinane sulfone on Wang resin enables iterative coupling with nitrobenzyl derivatives, followed by cleavage and reduction. While advantageous for combinatorial chemistry, this method requires specialized equipment and is less practical for bulk synthesis.

Comparative Analysis of Key Methods

Step Reagents/Conditions Yield Advantages Challenges
Thiazinane oxidation mCPBA, CH₂Cl₂, 0–25°C 70–85% High selectivity for sulfone formation Requires careful control of equivalents
N-Alkylation NaH, THF, 4-nitrobenzyl bromide 64–75% Scalable, mild conditions Sensitive to moisture
Nitro reduction Raney Ni, N₂H₄·H₂O, MeOH 90–93% Avoids H₂ gas, high yields Exothermic reaction requires monitoring

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides and alkoxides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Research indicates that compounds with thiazinane structures often exhibit significant biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline may possess antimicrobial effects against certain pathogens.
  • Anticancer Potential : The compound has shown promise in inhibiting specific cancer cell lines. Its mechanism of action is believed to involve interference with cellular signaling pathways and induction of apoptosis in targeted cells.

Case Studies

Several studies have highlighted the biological activities associated with this compound:

  • Anticancer Activity : A study demonstrated that derivatives of thiazinane compounds exhibit selective cytotoxicity against various cancer cell lines. The specific interactions with cellular macromolecules such as proteins and nucleic acids were investigated to understand the compound's mechanism of action .
  • Antimicrobial Studies : Research focused on the antimicrobial efficacy of similar thiazinane derivatives showed that they could inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.

Pharmaceutical Applications

Given its biological properties, this compound has potential applications in pharmaceuticals:

  • Lead Compound Development : Its unique structure positions it as a lead compound for developing new drugs targeting various diseases, particularly cancers and infections.
  • Research Tool : The compound can serve as a valuable tool in research settings aimed at exploring new therapeutic agents due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Variations

a. 4-(4-Methylpiperazino)aniline

  • Physical Properties : Melting point (mp) 89–91°C, molecular weight (MW) 191.27 g/mol .
  • Applications : Piperazine derivatives are widely used in antipsychotics and antihistamines due to their basicity and solubility.

b. 2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline

  • Structure : Incorporates a seven-membered diazepane ring (two nitrogen atoms) with a carbonyl linker to aniline.
  • Physical Properties : MW 233.31 g/mol (CAS 1042522-74-6) .
  • Applications : Diazepane derivatives are explored in CNS drug design for their conformational flexibility.

c. 2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline

  • Structure : Combines a diazepane ring with a methoxy-substituted aniline.
  • Physical Properties : MW 235.33 g/mol, purity 95% (CAS 877676-22-7) .
Key Structural Differences
Compound Heterocycle Ring Size Functional Groups MW (g/mol) Notable Applications
4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline Thiazinane (sulfone) 6-membered Sulfone, methyl-aniline N/A* JAK inhibitors (e.g., Filgotinib)
4-(4-Methylpiperazino)aniline Piperazine 6-membered No sulfone 191.27 Antipsychotics, antihistamines
2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline Diazepane 7-membered Carbonyl linker 233.31 CNS drug intermediates
2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline Diazepane 7-membered Methoxy, diazepane 235.33 Lipophilic drug candidates

Biological Activity

4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline, also known as 4-(4'-aminobenzyl)thiomorpholine 1,1-dioxide, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H16N2O2S
  • Molecular Weight : 240.32 g/mol
  • CAS Number : 263339-24-8
  • IUPAC Name : this compound
  • PubChem CID : 2779682

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines.

Anticancer Activity

Recent research indicates that compounds similar to this compound exhibit significant cytotoxic effects against cancer cells. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast Cancer)0.31Induces apoptosis via caspase activation
Compound BA2780 (Ovarian Cancer)0.30Cell cycle arrest in G2/M phase
4-[Thiazolidinone]MDA-MB-231 (Breast Cancer)24.6DNA damage response modulation

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms including DNA damage and cell cycle arrest .

The mechanisms by which this compound exerts its biological effects include:

  • DNA Damage Induction : The compound has been shown to cause DNA strand breaks leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
  • Caspase Activation : The activation of caspases is a critical step in the apoptotic pathway triggered by this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolidinone derivatives and their hybrids:

  • A study demonstrated that a thiazolidinone derivative exhibited an IC50 value of 0.10–0.60 µM against MCF7 and HT29 cell lines, indicating potent anticancer activity .
  • Another research highlighted that certain thiazolidinone-based compounds showed selective cytotoxicity towards cancer cells while sparing normal fibroblasts .

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